![molecular formula C10H8O2S B3114850 Methyl 1-benzothiophene-5-carboxylate CAS No. 20532-39-2](/img/structure/B3114850.png)
Methyl 1-benzothiophene-5-carboxylate
Overview
Description
“Methyl 1-benzothiophene-5-carboxylate” is a chemical compound with the molecular formula C10H8O2S . It is a derivative of benzothiophene, a type of heterocyclic compound that contains a five-membered ring made up of one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives, including “Methyl 1-benzothiophene-5-carboxylate”, has been a topic of interest in recent years . Various strategies have been employed, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods typically involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of “Methyl 1-benzothiophene-5-carboxylate” is characterized by a benzothiophene core, which is a five-membered ring containing one sulfur atom . This core is attached to a carboxylate group, which contributes to the compound’s reactivity .Chemical Reactions Analysis
“Methyl 1-benzothiophene-5-carboxylate” can undergo various chemical reactions. For instance, it can participate in aryne reactions with alkynyl sulfides, leading to the formation of benzo[b]thiophenes . This reaction involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .Scientific Research Applications
- Thiophene derivatives, including methyl 1-benzothiophene-5-carboxylate, serve as a valuable scaffold for designing biologically active compounds. Researchers have explored their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents .
- Researchers employ condensation reactions (such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses) to access thiophene derivatives. These methods allow the synthesis of diverse compounds, including methyl 1-benzothiophene-5-carboxylate .
- While not directly related to methyl 1-benzothiophene-5-carboxylate, benzothiophene-based compounds have been investigated as potential anti-Alzheimer agents. Their inhibitory activity against acetylcholinesterase (AChE) and β-amyloid protein warrants further exploration .
- Aryne reactions with alkynyl sulfides offer a convenient route to benzothiophenes. Researchers have synthesized various 3-substituted benzothiophenes from readily available starting materials .
Medicinal Chemistry and Drug Development
Synthetic Chemistry
Anti-Alzheimer Agents
One-Step Synthesis of Benzothiophenes
Safety and Hazards
Future Directions
The synthesis and study of benzothiophene derivatives, including “Methyl 1-benzothiophene-5-carboxylate”, continue to be an active area of research due to their potential biological activities . Future directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their biological activities and potential applications in medicinal chemistry .
properties
IUPAC Name |
methyl 1-benzothiophene-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDQIUIOQIOHFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284008 | |
Record name | Methyl benzo[b]thiophene-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzothiophene-5-carboxylate | |
CAS RN |
20532-39-2 | |
Record name | Methyl benzo[b]thiophene-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20532-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl benzo[b]thiophene-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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